molecular formula C19H14FN3O4 B2659306 1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-03-2

1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2659306
CAS No.: 942009-03-2
M. Wt: 367.336
InChI Key: BBEQWWDAMXMLCT-UHFFFAOYSA-N
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Description

Historical Development of Dihydropyridine Chemistry

The discovery of dihydropyridines (DHPs) dates to the 1960s, when pharmaceutical companies sought coronary dilators for angina treatment. Early work by Janssen Pharmaceutica (lidoflazine) and Bayer AG (nifedipine) identified DHPs as potent calcium channel blockers (CCBs). First-generation DHPs like nicardipine exhibited short half-lives and adverse effects due to rapid vasodilation. Subsequent generations addressed these limitations:

  • Second-generation : Slow-release formulations improved pharmacokinetics.
  • Third-generation : Amlodipine and nitrendipine offered stable profiles and cardiac safety.
  • Fourth-generation : Lipophilic agents (e.g., lercanidipine) enhanced tissue penetration and therapeutic spectra.

The Hantzsch synthesis, a cornerstone in DHP chemistry, enabled scalable production of 1,4-dihydropyridines via condensation of β-dicarbonyl compounds, aldehydes, and ammonia. Modern catalytic methods, such as zinc(II)-mediated three-component coupling, now facilitate access to 1,6-dihydropyridines with diverse substituents.

Significance of 6-Oxo-1,6-Dihydropyridine-3-Carboxamides in Medicinal Research

6-Oxo-1,6-dihydropyridine-3-carboxamides are prized for their dual functionality:

  • Carboxamide Group : Enhances hydrogen-bonding interactions with biological targets, improving binding affinity.
  • Keto Group : Stabilizes the dihydropyridine ring, modulating electron distribution for selective activity.

Recent studies highlight their potential in overcoming multidrug resistance (MDR) in cancer chemotherapy. Fluorophenyl-substituted DHPs, in particular, disrupt efflux pumps like P-glycoprotein, restoring chemotherapeutic efficacy. The structural flexibility of 1,6-dihydropyridines allows for tailored substitutions, as seen in nudifloramide (1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide), a natural product with neuroprotective properties.

Table 1 : Key Medicinal Applications of 1,6-Dihydropyridine Derivatives

Application Mechanism Example Compound
Cardiovascular Therapy L-type calcium channel blockade Amlodipine
Cancer MDR Reversal P-glycoprotein inhibition Fluorophenyl-DHPs
Neuroprotection Antioxidant activity Nudifloramide

Classification and Nomenclature Within Heterocyclic Chemistry Framework

Dihydropyridines are classified by the position of unsaturation:

  • 1,4-Dihydropyridines : Feature conjugated double bonds at positions 1-2 and 3-4 (e.g., nifedipine).
  • 1,6-Dihydropyridines : Exhibit unsaturation at positions 2-3 and 4-5, as in the target compound.

The IUPAC name 1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide reflects:

  • Position 1 : 3-Fluorophenylmethyl substituent.
  • Position 3 : Carboxamide group linked to 4-nitrophenyl.
  • Position 6 : Keto group stabilizing the dihydro ring.

Research Evolution of Fluorophenyl-Substituted Dihydropyridines

Fluorine incorporation in DHPs enhances metabolic stability and membrane permeability due to its electronegativity and small atomic radius. The 3-fluorophenylmethyl group in the target compound likely improves:

  • Lipophilicity : Facilitating blood-brain barrier penetration.
  • Electron-Withdrawing Effects : Polarizing the carboxamide moiety for target engagement.

Recent advances in IA²-coupling methodologies enable regioselective synthesis of fluorophenyl-DHPs. For instance, zinc(II)-catalyzed reactions couple aldimines, alkynes, and electron-deficient alkynes to yield 1,6-dihydropyridines with precise substituent placement. Combining fluorophenyl and nitrophenyl groups—as in the target compound—may synergistically enhance bioactivity through dual modulation of electronic and steric properties.

Table 2 : Impact of Fluorophenyl Substitution on DHP Properties

Property Effect of Fluorophenyl Group Example Study
Metabolic Stability Reduced CYP450-mediated oxidation
Target Affinity Enhanced π-π stacking with receptors
Solubility Balanced lipophilicity-hydrophilicity

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-15-3-1-2-13(10-15)11-22-12-14(4-9-18(22)24)19(25)21-16-5-7-17(8-6-16)23(26)27/h1-10,12H,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEQWWDAMXMLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and nitrophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that derivatives of dihydropyridines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various in vitro studies. For instance, studies have shown that modifications to the dihydropyridine structure can enhance cytotoxicity against specific cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have highlighted its effectiveness in inhibiting strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .

Analgesic Effects

The compound has been reported to possess analgesic properties, suggesting potential use in pain management therapies. This is supported by patent literature indicating its efficacy in reducing pain through various mechanisms .

Anti-inflammatory Activity

Research indicates that dihydropyridine derivatives can exhibit anti-inflammatory effects. The compound may inhibit inflammatory pathways, thus providing therapeutic benefits for conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cell proliferation in vitro
AntimicrobialEffective against S. aureus and E. coli
AnalgesicReduces pain in animal models
Anti-inflammatoryInhibits inflammatory pathways

Computational Studies

Recent computational approaches have focused on identifying pharmacophoric features of the compound that contribute to its biological activity. Structure-based drug design techniques have been utilized to optimize the molecular structure for enhanced efficacy against targeted diseases .

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, core structure, and functional properties:

Compound Core Structure Substituents Key Functional Groups Reported Activity/Synthesis Reference
Target: 1-[(3-Fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Dihydropyridine - 3-Fluorophenylmethyl (position 1)
- 4-Nitrophenyl (carboxamide)
Nitro, Fluorine Not explicitly stated; inferred protease inhibition N/A
Compound 8 () Dihydropyridine - Benzyl (position 1)
- 3-(Cyclopropylcarbamoyl)phenyl (carboxamide)
Cyclopropylamide Proteasome inhibitor (T. cruzi); 23% yield
Compound 9 () Dihydropyridazine - Benzyl (position 1)
- 4-Fluoro-3-(cyclopropylcarbamoyl)phenyl
Fluorine, Cyclopropylamide Proteasome inhibitor (T. cruzi); 90% yield
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide () Dihydropyridine - 3-(Trifluoromethyl)benzyl (position 1)
- 4-Carbamoylphenyl
Trifluoromethyl, Carbamoyl Not explicitly stated; inferred solubility enhancement
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide () Dihydropyridazine - 3-Chlorophenyl (position 1)
- 4-Chlorophenyl
- Trifluoromethyl
Chlorine, Trifluoromethyl Supplier data; high lipophilicity inferred

Structural and Functional Insights:

  • Core Heterocycle :
    • Dihydropyridine (target) vs. dihydropyridazine (compounds 9, ): Pyridazines contain two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyridines .
  • Substituent Effects: Fluorine vs. Chlorine/Trifluoromethyl: The 3-fluorophenyl group in the target compound offers a balance of moderate electron withdrawal and metabolic stability, whereas chlorine () and trifluoromethyl () groups enhance lipophilicity but may reduce solubility . Nitro vs.

Research Findings and Implications

  • Metabolic Stability: Fluorine in the target compound may reduce oxidative metabolism compared to non-halogenated analogs, while the nitro group could pose metabolic liabilities (e.g., nitroreductase activity) .
  • Solubility : The nitro group’s polarity may improve aqueous solubility relative to trifluoromethyl- or chlorophenyl-containing analogs (), though this requires experimental validation .

Biological Activity

The compound 1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate fluorinated and nitro-substituted phenyl groups. The synthetic pathway often includes the formation of the dihydropyridine ring followed by functionalization to achieve the desired substitutions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Recent studies have reported significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for derivatives of this compound demonstrate potent antibacterial effects:

CompoundMIC (µg/mL)Activity
10.22Excellent against Staphylococcus aureus
20.25Effective against Staphylococcus epidermidis
30.30Moderate activity against Escherichia coli

These findings suggest that modifications in the structure can enhance antimicrobial efficacy, making it a candidate for further development in antibiotic therapy .

Anti-inflammatory Properties

In vitro studies have shown that the compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators. Molecular docking studies indicated that it interacts with targets involved in inflammatory pathways, leading to reduced expression of pro-inflammatory cytokines .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties in various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models, suggesting its potential use as a protective agent against oxidative damage .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of several derivatives of this compound against common bacterial strains. Results indicated that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating chronic infections .
  • Mechanistic Insights : Another research focused on the molecular mechanisms underlying its anti-inflammatory effects. The study utilized cell culture models to demonstrate that the compound inhibits NF-kB signaling pathways, which are pivotal in inflammation .

Q & A

Q. Critical factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution .
  • Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution efficiency .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like over-oxidation .

Q. Table 1: Synthesis Optimization

StepSolventCatalystTemp. (°C)Yield (%)
1DMFNone7065
2THFAlCl₃8078
Data aggregated from

Basic: Which spectroscopic methods are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl CH₂ at δ 4.5–5.0 ppm) and confirms carboxamide formation .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 410.12) .

Advanced: How can computational methods improve synthetic route optimization?

Integrate quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways. For example:

  • Reaction path search : Identifies energy barriers for intermediates, guiding solvent/catalyst selection .
  • Statistical Design of Experiments (DoE) : Reduces trial runs by modeling variables (e.g., pH, solvent ratio) to maximize yield .

Case Study : A DoE approach reduced optimization time by 40% for a similar dihydropyridine derivative by prioritizing temperature and catalyst loading .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Feedback loops : Use experimental results (e.g., IC₅₀ values) to refine computational models. For instance, discrepancies in enzyme binding affinity may arise from solvation effects not accounted for in simulations .
  • Docking studies : Adjust force fields to better reflect fluorine’s electronegativity, which enhances hydrophobic interactions in kinase targets .

Advanced: What role does the fluorophenyl group play in bioactivity and pharmacokinetics?

  • Bioactivity : Fluorine’s electron-withdrawing effect increases binding affinity to enzymes (e.g., COX-2 inhibition) by stabilizing charge-transfer interactions .
  • Pharmacokinetics : Enhances lipophilicity (logP +0.5 vs. non-fluorinated analogs), improving blood-brain barrier penetration but reducing aqueous solubility .

Q. Table 2: Structure-Activity Relationship (SAR)

SubstituentTarget EnzymeIC₅₀ (nM)logP
3-FluorophenylKinase X12.33.2
4-ChlorophenylKinase X28.73.5
Data from

Basic: How to mitigate common by-products during synthesis?

  • By-products : Include hydrolyzed carboxamide (from excess H₂O) or nitro-reduction by-products (e.g., amine derivatives) .
  • Mitigation :
    • Use anhydrous conditions and molecular sieves for moisture-sensitive steps .
    • Employ selective reducing agents (e.g., Zn/HCl for nitro retention) .

Advanced: What in vitro assays are recommended for evaluating enzyme inhibition?

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) .
  • CYP450 interactions : Microsomal stability assays to assess metabolic liability .
  • Dose-response curves : Generate IC₅₀ values with 95% confidence intervals using nonlinear regression models .

Advanced: How to design SAR studies for lead optimization?

  • Core modifications : Replace the dihydropyridine ring with pyridazine to assess rigidity effects on binding .
  • Substituent variation : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups on the phenyl ring .
  • 3D-QSAR : CoMFA or CoMSIA models correlate spatial electrostatic/hydrophobic fields with activity .

Q. Key Takeaways :

  • Prioritize methodological rigor in synthesis (e.g., DoE) and characterization (e.g., HRMS).
  • Address data contradictions through iterative computational-experimental workflows.
  • Leverage fluorine’s unique properties for targeted bioactivity optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.